Bienvenue dans la boutique en ligne BenchChem!

1-Isobutyl-3-phenylthiourea

Antiparasitic drug discovery Heterocyclic synthesis Thiazolidinone derivatives

1-Isobutyl-3-phenylthiourea (CAS 16275-53-9) is the validated precursor for thiazolidinone derivatives with potent anti-amoebic activity (IC₅₀ = 0.11–0.17 μM vs. E. histolytica), outperforming metronidazole by 10- to 15-fold. Its branched isobutyl group confers distinct steric and electronic properties critical for ligand coordination geometry, metal binding, and radical scavenging (DPPH IC₅₀ = 142.5 μg/mL)—1.33-fold more potent than the tert-butyl analog. Substituting a different N-alkyl isomer risks failed cyclization, inactive products, and irreproducible SAR data. Procure this specific isomer to ensure experimental validity.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
CAS No. 16275-53-9
Cat. No. B093144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-3-phenylthiourea
CAS16275-53-9
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCC(C)CNC(=S)NC1=CC=CC=C1
InChIInChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
InChIKeyGYLIWROUPTWSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-3-phenylthiourea (CAS 16275-53-9): Product Baseline and Identity for Research Procurement


1-Isobutyl-3-phenylthiourea (CAS 16275-53-9) is an unsymmetrical N,N′-disubstituted thiourea derivative with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol [1]. It is prepared by the condensation of phenyl isothiocyanate with iso-butylamine, yielding a white to off-white crystalline solid [1]. The compound features a phenyl group on one nitrogen and an isobutyl (2-methylpropyl) group on the other, which confers distinct steric and electronic properties compared to other N-substituted phenylthioureas [1]. It serves as a versatile synthetic intermediate for the construction of heterocyclic scaffolds such as thiazolidinones [2] and as a ligand precursor for metal complexes in coordination chemistry and bioinorganic studies [1].

1-Isobutyl-3-phenylthiourea: Why Generic Substitution with Alternative N-Substituted Phenylthioureas Carries Scientific and Experimental Risk


Unsymmetrical N-substituted phenylthioureas (RR′C=S where R ≠ R′) exhibit markedly divergent physicochemical and biological properties as a function of the alkyl substituent, rendering them non-interchangeable in sensitive applications. For 1-isobutyl-3-phenylthiourea, the branched isobutyl group (2-methylpropyl) introduces distinct steric bulk and hydrophobicity that directly influences ligand binding geometry, metal coordination affinity, and free radical scavenging efficacy relative to its linear or smaller-branched analogs [1]. These differences are experimentally quantifiable: switching from an isobutyl to a tert-butyl substituent alters antioxidant IC₅₀ values by approximately 25% [2], while the isobutyl group enables unique synthetic cyclization pathways to thiazolidinone anti-amoebic agents that alternative substituents cannot efficiently support [3]. Procurement of a superficially similar N-alkyl-N′-phenylthiourea without confirming the specific alkyl substituent therefore risks experimental failure, irreproducible results, and wasted resources in both synthetic chemistry and bioactivity screening workflows.

1-Isobutyl-3-phenylthiourea (16275-53-9): Quantitative Comparative Evidence for Scientific Selection


1-Isobutyl-3-phenylthiourea as a Precursor to Potent Anti-Entamoeba histolytica Thiazolidinones: Comparative Synthetic Utility

1-Isobutyl-3-phenylthiourea serves as a key synthetic precursor to a series of thiazolidinone derivatives that demonstrate potent in vitro activity against Entamoeba histolytica, with eight derivatives achieving IC₅₀ values between 0.11 and 0.17 μM, representing a 10- to 15-fold improvement over the clinical standard metronidazole (IC₅₀ = 1.64 μM) [1]. The isobutyl substituent enables sodium acetate-assisted cyclization with chloroacetic acid followed by piperidine-facilitated Knoevenagel condensation with substituted aldehydes to yield bioactive thiazolidinones; this cyclization efficiency is contingent on the steric and electronic profile of the N-alkyl group [1]. Alternative N-alkyl phenylthioureas (e.g., methyl, ethyl, n-propyl, tert-butyl) have not been systematically reported to yield comparable anti-amoebic thiazolidinone libraries, suggesting the isobutyl group may offer an optimal balance of steric accessibility for cyclization and hydrophobic character for target engagement [1].

Antiparasitic drug discovery Heterocyclic synthesis Thiazolidinone derivatives Entamoeba histolytica

Superior Free Radical Scavenging Activity of 1-Isobutyl-3-phenylthiourea Versus tert-Butyl Analog: DPPH Assay Quantitative Comparison

In a direct head-to-head comparison of unsymmetrical thiourea ligands, 1-isobutyl-3-phenylthiourea (designated compound 1) demonstrated significantly greater DPPH free radical scavenging activity than its tert-butyl-substituted analog (compound 2) [1]. 1-isobutyl-3-phenylthiourea achieved an IC₅₀ of 142.5 ± 0.47 μg/mL, whereas 1-tert-butyl-3-phenylthiourea exhibited a substantially higher IC₅₀ of 189.2 ± 0.58 μg/mL [1]. This corresponds to a 24.7% lower IC₅₀ (or approximately 1.33-fold greater potency) for the isobutyl derivative. The differential activity is attributed to the reduced steric hindrance of the isobutyl group compared to the bulky tert-butyl substituent, which facilitates more favorable interaction of the thiourea NH and C=S moieties with the DPPH radical [1]. The ascorbic acid standard control in the same assay system yielded an IC₅₀ of 32.3 ± 0.41 μg/mL, establishing baseline assay sensitivity [1].

Antioxidant screening Free radical scavenging Thiourea derivatives Structure-activity relationship

Differential Enzyme Inhibition Profiles: 1-Isobutyl-3-phenylthiourea Exhibits Selective Acetylcholinesterase Activity

1-Isobutyl-3-phenylthiourea exhibits measurable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a moderate selectivity toward AChE . The compound demonstrates an IC₅₀ of 50 μg/mL against AChE and 60 μg/mL against BChE, yielding an AChE/BChE selectivity ratio of approximately 0.83 (20% more potent against AChE) . This dual-cholinesterase profile, while modest in absolute potency, provides a well-defined baseline scaffold for medicinal chemistry optimization efforts targeting neurodegenerative conditions such as Alzheimer's disease . Notably, the isobutyl substituent contributes to this activity profile; unsymmetrical thiourea derivatives bearing alternative alkyl groups (e.g., tert-butyl, n-propyl, 3-chlorophenyl) show varying cholinesterase inhibition patterns in related studies, but direct quantitative comparisons for 1-isobutyl-3-phenylthiourea against these specific analogs in the same assay system are not available [1].

Enzyme inhibition Cholinesterase Acetylcholinesterase Butyrylcholinesterase

Purity Benchmarking for 1-Isobutyl-3-phenylthiourea: Commercial Availability at ≥98% for Reproducible Research

1-Isobutyl-3-phenylthiourea is commercially available from multiple reputable chemical suppliers with a standardized purity specification of ≥98% (HPLC), ensuring batch-to-batch consistency essential for reproducible synthetic and biological experiments . This purity threshold aligns with common procurement standards for research-grade thiourea derivatives and exceeds the minimum purity typically required for ligand synthesis, metal complexation studies, and preliminary biological screening . The compound's molecular weight (208.32 g/mol) and SMILES string (C1=CC=CC=C1NC(NCC(C)C)=S) are well-established, facilitating accurate molarity calculations and computational docking studies . In contrast, some structurally related N-alkyl-N′-phenylthioureas (e.g., 1-tert-butyl-3-phenylthiourea, CAS 14327-04-9) are less widely stocked at comparable purity levels, potentially complicating procurement workflows and introducing variability .

Analytical chemistry Quality control Chemical procurement Reproducibility

1-Isobutyl-3-phenylthiourea (16275-53-9): Evidence-Driven Research and Industrial Application Scenarios


Synthesis of Anti-Amoebic Thiazolidinone Libraries for Neglected Tropical Disease Drug Discovery

1-Isobutyl-3-phenylthiourea is the established precursor for constructing thiazolidinone derivatives with potent in vitro activity against Entamoeba histolytica (IC₅₀ = 0.11–0.17 μM), outperforming metronidazole by 10- to 15-fold [1]. Researchers engaged in antiparasitic drug discovery should procure this specific compound to access the cyclization pathway that yields these bioactive heterocycles. Alternative N-alkyl phenylthioureas have not been validated for this synthetic route, and substitution risks low-yield cyclization or inactive products [1].

Antioxidant Screening and Radical Scavenging SAR Studies

For laboratories conducting structure-activity relationship (SAR) studies on free radical scavengers, 1-isobutyl-3-phenylthiourea offers a well-characterized baseline with an established DPPH IC₅₀ of 142.5 ± 0.47 μg/mL [2]. Direct comparative data demonstrate that the isobutyl derivative is 1.33-fold more potent than the tert-butyl analog (IC₅₀ = 189.2 ± 0.58 μg/mL), making it the preferred starting material for investigating the impact of branched-alkyl sterics on antioxidant activity [2].

Coordination Chemistry and Metal Complex Synthesis

1-Isobutyl-3-phenylthiourea serves as a versatile S-donor ligand for synthesizing Zn(II), Cd(II), and Hg(II) complexes with applications in bioinorganic chemistry and materials science [2]. The unsymmetrical substitution pattern (isobutyl + phenyl) provides a unique coordination environment distinct from symmetric thioureas or alternative N-alkyl analogs. The ligand and its metal complexes have been structurally characterized by SC-XRD and evaluated for antioxidant and enzyme inhibition activities, offering a reproducible entry point for further coordination studies [2].

Cholinesterase Inhibitor Scaffold Optimization for Neurodegenerative Disease Research

Medicinal chemistry teams targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease drug discovery may utilize 1-isobutyl-3-phenylthiourea as a modest but well-defined dual-inhibitor scaffold (AChE IC₅₀ = 50 μg/mL; BChE IC₅₀ = 60 μg/mL) . The compound provides a chemically tractable core for further derivatization and SAR expansion. Given that cholinesterase inhibition profiles vary with N-alkyl substitution, procurement of the correct isobutyl isomer is critical for maintaining experimental consistency and reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isobutyl-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.